molecular formula C18H28O4 B1241429 (10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid

(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid

Cat. No.: B1241429
M. Wt: 308.4 g/mol
InChI Key: FCCFXOHVERVHQR-KDXRDGMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid is a hydroxy fatty acid with the molecular formula C18H28O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid typically involves the use of starting materials such as octadecatrienoic acid derivatives. The synthetic route may include steps like hydroxylation and oxidation to introduce the hydroxy and oxo functional groups, respectively. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The compound’s structure allows it to interact with various biomolecules, leading to its observed effects .

Properties

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid

InChI

InChI=1S/C18H28O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14,17,20H,2-5,9,11,13,15H2,1H3,(H,21,22)/b7-6+,12-8+,14-10+

InChI Key

FCCFXOHVERVHQR-KDXRDGMUSA-N

Isomeric SMILES

CCC(=O)/C=C/C=C/C=C/C(CCCCCCCC(=O)O)O

Canonical SMILES

CCC(=O)C=CC=CC=CC(CCCCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid
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(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid
Reactant of Route 3
(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid
Reactant of Route 4
(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid
Reactant of Route 5
(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid
Reactant of Route 6
(10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid

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